Biliary Excretion Dominance of Cefoperazone (≈70% of Dose) Versus Predominantly Renal Clearance of Cefotaxime (≈5% Biliary) and Ceftazidime
In a randomized crossover study in 10 healthy volunteers receiving a 2.0 g IV infusion over 30 minutes, the serum concentration of cefoperazone at end-of-infusion (254 mg/L) was approximately 1.8-fold higher than that of cefotaxime (144 mg/L). At 8 hours post-infusion, cefoperazone levels remained quantifiable at 4.4 mg/L whereas cefotaxime fell to 0.3 mg/L. Only 21% of the cefoperazone dose was recovered in urine over 24 hours, compared to 52% for cefotaxime, reflecting cefoperazone's predominant biliary clearance pathway [1]. A separate review confirmed that approximately 70% of an intravenous cefoperazone dose appears in bile, whereas most cephalosporins—including cefotaxime and ceftazidime—are eliminated primarily via the kidneys [2]. This biliary-excretion dominance is a differentiating hallmark: cefoperazone and ceftriaxone are the only third-generation cephalosporins that do not require dose adjustment in renal insufficiency [3].
| Evidence Dimension | Pharmacokinetics – Biliary vs. renal excretion fraction and sustained serum concentration |
|---|---|
| Target Compound Data | Cefoperazone 2 g IV: Cmax 254 mg/L at end-infusion; 21% 24h urinary recovery; ≈70% biliary excretion; 8h serum level 4.4 mg/L [1] [2] |
| Comparator Or Baseline | Cefotaxime 2 g IV: Cmax 144 mg/L; 52% 24h urinary recovery; ≈5% biliary excretion; 8h serum level 0.3 mg/L [1] |
| Quantified Difference | Cefoperazone Cmax 1.76× higher; 8h serum level 14.7× higher; 24h urinary recovery 31 percentage points lower; biliary excretion ≈14× higher than cefotaxime |
| Conditions | Randomized crossover study in 10 healthy volunteers (5M/5F); 2.0 g IV infusion over 30 min; serum and urine sampled over 24h [1] |
Why This Matters
Buyers selecting cefoperazone for biliary pharmacokinetic studies, hepatobiliary infection models, or renal impairment pharmacology gain a compound with a well-documented dual-excretion profile that is quantitatively distinct from renally cleared comparators such as cefotaxime and ceftazidime.
- [1] Lode H, Kemmerich B, Koeppe P, Belmega D, Jendroschek H. Comparative pharmacokinetics of cefoperazone and cefotaxime. Clin Ther. 1980;3(Spec Issue):80-88. PMID: 6248221. View Source
- [2] Bergan T. Pharmacokinetic properties of the cephalosporins. Drugs. 1987;34(Suppl 2):89-104. PMID: 3319507. View Source
- [3] Merck Manual Professional Edition. Cephalosporins – Infectious Disease. Updated May 2024. View Source
